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Compound of Interest

Compound Name: 11,13-Dihydroivalin

Cat. No.: B186729

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: Direct research on the anti-cancer properties of 11,13-
Dihydroivalin is limited in publicly available literature. The following application notes and
protocols are primarily based on studies of its parent compound, Ivalin, and related
sesquiterpene lactones. Researchers should consider these protocols as a starting point for
investigating 11,13-Dihydroivalin, with the understanding that optimization will be necessary. A
study on a related compound, 11,13-dihydro-dehydroleucodine, suggests that the dihydro- form
may retain anti-proliferative activity with potentially reduced cytotoxicity[1].

Introduction to Ivalin and Sesquiterpene Lactones in
Oncology

Ivalin is a eudesmane-type sesquiterpene lactone isolated from Carpesium divaricatum.
Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse
biological activities, including anti-inflammatory and anti-cancer effects.[2][3][4][5] Several
sesquiterpene lactones, such as artemisinin and parthenolide, have even progressed to clinical
trials for various cancers.[2][4] Their anti-cancer mechanisms are often attributed to their ability
to modulate key signaling pathways involved in cancer cell proliferation, survival, and
metastasis, such as NF-kB and STAT3.[2][6]

Ivalin has demonstrated anti-cancer properties in preclinical studies, notably in hepatocellular
carcinoma and breast cancer models.[7][8][9] Its primary mechanism of action appears to be
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the inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and

subsequent apoptosis.[7]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of Ivalin against various cancer

cell lines. Data for 11,13-Dihydroivalin is not currently available in the cited literature and

would need to be determined experimentally.

. Cancer
Compound Cell Line Assay IC50 Value Reference
Type
Not explicitly
stated, but
dose-
) Hepatocellula
Ivalin SMMC-7721 ) MTT Assay dependent [7]
r Carcinoma o
inhibition
observed up
to 8 uM
Dose-
Breast
_ Breast dependent
Ivalin Cancer Cells MTT Assay o [819]
-~ Cancer inhibition
(unspecified)
observed

Key Signhaling Pathways and Mechanisms of Action

Ivalin exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on

the disruption of the microtubule network. This leads to a cascade of downstream events

culminating in apoptosis.

Microtubule Depolymerization and G2/M Cell Cycle

Arrest

Ivalin acts as a microtubule inhibitor, disrupting the formation of the cellular microtubule

network.[7] This interference with microtubule dynamics prevents proper mitotic spindle

formation, leading to an arrest of the cell cycle in the G2/M phase.[7]
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Induction of Apoptosis

Following cell cycle arrest, Ivalin treatment triggers the intrinsic apoptotic pathway. This is
characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of
the anti-apoptotic protein Bcl-2.[7]

Inhibition of Migration and Invasion

In breast cancer cells, Ivalin has been shown to inhibit cell migration and invasion by
suppressing the epithelial-to-mesenchymal transition (EMT).[8][9] This is achieved by
modulating the expression of key EMT markers.[8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of
11,13-Dihydroivalin, based on methodologies used for lvalin and other cytotoxic compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent effect of a compound on
cancer cell viability.

Materials:

Cancer cell line of interest (e.g., SMMC-7721 hepatocellular carcinoma cells)
e Complete culture medium (e.g., DMEM with 10% FBS)
e 11,13-Dihydroivalin (or Ivalin as a control) dissolved in DMSO

e 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in
PBS)

e DMSO
o 96-well plates

o Multichannel pipette
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o Plate reader
Procedure:

e Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere
overnight.

e Prepare serial dilutions of 11,13-Dihydroivalin in complete culture medium. The final DMSO
concentration should be less than 0.1%.

e Remove the overnight culture medium and replace it with the medium containing different
concentrations of the test compound. Include a vehicle control (DMSO only).

 Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
e Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

e Remove the medium and add 150 pL of DMSO to each well to dissolve the formazan
crystals.

e Measure the absorbance at 570 nm using a plate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle distribution.
Materials:

Cancer cell line

Complete culture medium

11,13-Dihydroivalin

Phosphate-buffered saline (PBS)
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70% ethanol (ice-cold)

RNase A (10 mg/mL)

Propidium lodide (PI) staining solution (50 pg/mL Pl in PBS)

Flow cytometer
Procedure:

e Seed cells in 6-well plates and treat with 11,13-Dihydroivalin at various concentrations for
24 or 48 hours.

e Harvest the cells by trypsinization and wash with ice-cold PBS.

» Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store
at -20°C for at least 2 hours.

o Centrifuge the fixed cells and wash with PBS.
o Resuspend the cell pellet in PI staining solution containing RNase A.

e Incubate in the dark for 30 minutes at room temperature.

Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the percentage of apoptotic cells.
Materials:

Cancer cell line

Complete culture medium

11,13-Dihydroivalin

Annexin V-FITC Apoptosis Detection Kit
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e Flow cytometer

Procedure:

Seed cells in 6-well plates and treat with 11,13-Dihydroivalin for the desired time.

Harvest the cells and wash with cold PBS.

Resuspend the cells in 1X Binding Buffer provided in the kit.

Add Annexin V-FITC and Propidium lodide to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of key proteins involved in cell cycle
and apoptosis.

Materials:

o Treated and untreated cell lysates

e Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
o BCA Protein Assay Kit

o SDS-PAGE gels

» Transfer buffer

 PVDF membrane

» Blocking buffer (e.g., 5% non-fat milk in TBST)

e Primary antibodies (e.g., against Bax, Bcl-2, Cyclin B1, Cdc2, tubulin, -actin)
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e HRP-conjugated secondary antibodies
e Chemiluminescent substrate
e Imaging system

Procedure:

Lyse the cells and determine the protein concentration using the BCA assay.
e Separate equal amounts of protein on an SDS-PAGE gel.

o Transfer the proteins to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

e Incubate the membrane with primary antibodies overnight at 4°C.

e Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at
room temperature.

» Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Caption: Proposed mechanism of Ivalin-induced apoptosis.
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Caption: Workflow for in vitro anti-cancer evaluation.
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Caption: General anti-cancer mechanisms of sesquiterpene lactones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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